Olmesartan medoxomil is a prodrug of olmesartan, belonging to the class of angiotensin II receptor antagonists. [] This classification highlights its role in treating hypertension by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. [] While not officially listed in any pharmacopoeia, Olmesartan medoxomil is widely used in pharmaceutical formulations, often in combination with other antihypertensive drugs. [] Its significance in scientific research stems from its therapeutic efficacy and the ongoing research into its properties and potential applications.
DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil is a synthetic compound primarily used in the treatment of hypertension. It belongs to a class of medications known as angiotensin II receptor antagonists, which are designed to inhibit the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. This compound is classified under the Anatomical Therapeutic Chemical classification system, specifically in the category of antihypertensives.
The development of this compound was motivated by the need for effective antihypertensive therapies that could provide better control over blood pressure with fewer side effects compared to earlier medications. Its structural complexity and specific pharmacological properties make it a significant subject of study in medicinal chemistry.
The compound is derived from olmesartan, which is itself a derivative of the nonpeptide angiotensin II receptor antagonist family. It is classified under the following categories:
The classification process involves evaluating its pharmacological properties and potential hazards, as outlined by regulatory bodies such as the European Chemicals Agency under the Classification, Labelling and Packaging regulation .
The synthesis of DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil typically involves several key steps:
The synthetic route often employs reagents that facilitate selective reactions while minimizing by-products. For example, using protecting groups during certain steps can help prevent unwanted reactions at sensitive functional groups.
The molecular structure of DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil features:
Key molecular data includes:
The compound undergoes various chemical reactions that are significant for its activity:
Understanding these reactions is crucial for optimizing dosage forms and improving therapeutic outcomes. Studies often utilize kinetic modeling to predict how changes in structure may affect binding affinity and metabolic stability.
The mechanism by which DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil operates involves:
Pharmacodynamic studies have shown that this compound effectively lowers blood pressure in hypertensive patients, demonstrating a significant reduction in systolic and diastolic pressures when administered at therapeutic doses.
Relevant data from stability studies indicate that prolonged exposure to extreme conditions can lead to degradation products that may affect efficacy.
DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil is primarily utilized in clinical settings for:
DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil (CAS: 879562-26-2) is a structurally modified derivative of the antihypertensive prodrug olmesartan medoxomil. Its molecular formula is C₂₉H₂₈N₆O₅ (molecular weight: 540.58 g/mol), distinguished by the presence of a 1-hydroxy-1-methylethyl (hydroxyisopropyl) group and a 1-methylethenyl (isopropenyl) moiety on the imidazole ring of the olmesartan scaffold [1] [3]. The systematic IUPAC name is:(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(prop-1-en-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate [3] .
Key structural features include:
Table 1: Atomic-Level Characterization
Structural Feature | Chemical Group | Role in AT₁R Binding |
---|---|---|
Biphenyl-tetrazole | 2H-tetrazol-5-yl biphenyl | Anchors to Arg₁₆₇ᴱᶜᴸ² via ionic bonds |
Imidazole C5 substituent | 1-Methylethenyl (C=C(CH₃)) | Hydrophobic interaction with Trp₈₄²⁶⁰ |
Imidazole C4 substituent | 1-Hydroxy-1-methylethyl | Steric blockade of activation motifs |
Medoxomil moiety | Cyclic carbonate ester | Prodrug lipophilicity enhancer |
This derivative shares the core biphenyl-tetrazole pharmacophore common to all angiotensin II receptor blockers (ARBs) but exhibits distinct structural and functional properties. Unlike olmesartan medoxomil (CAS: 144689-63-4, C₂₉H₃₀N₆O₆), which carries a 4-(1-hydroxy-1-methylethyl) group, the DES variant features simultaneous substitution with both hydroxyisopropyl and isopropenyl groups at the imidazole ring [3] . This modification increases steric bulk and alters electron distribution, potentially enhancing receptor occupancy in hydrophobic subpockets.
Table 2: Comparative Structural Analysis of ARBs
Compound | C4 Substituent | C5 Substituent | Binding Affinity (IC₅₀) | Pharmacological Profile |
---|---|---|---|---|
DES-Derivative | 1-Hydroxy-1-methylethyl | 1-Methylethenyl | Not reported | Inverse agonist (predicted) |
Olmesartan medoxomil | 1-Hydroxy-1-methylethyl | -H | 66.2 μM | Inverse agonist |
Losartan | -Cl | -CH₂OH | 20 μM | Neutral antagonist |
Valsartan | -COOH | Cyclohexyl | 2.7 nM | Neutral antagonist |
Candesartan | -COOEt (prodrug) | Biphenyl | 0.1 nM | Inverse agonist |
Notably, olmesartan medoxomil acts as an inverse agonist for inositol phosphate (IP) production, a trait linked to its 4-(1-hydroxy-1-methylethyl) group stabilizing inactive receptor conformations. The DES derivative’s additional isopropenyl moiety may further constrain conformational flexibility, potentially amplifying this effect [2] [6]. Docking simulations confirm that ARBs share anchoring residues (Tyr₃₅¹³⁹, Trp₈₄²⁶⁰, Arg₁₆₇ᴱᶜᴸ²) but diverge in interactions with secondary sites like Asn₁₁₁³³⁵, a residue critical for sodium ion modulation [2].
The isopropenyl group (C5) introduces an electron-rich vinyl system conjugated to the imidazole ring, redistributing electron density away from N3, which may weaken hydrogen bonding with Asn₁₁₁³³⁵. Concurrently, the hydroxyisopropyl group (C4) provides a hydrogen-bond donor capable of interacting with Thr₂₆⁰ or water networks in the orthosteric pocket [2] . These modifications collectively enhance steric occupancy in the ligand-binding cavity, reducing conformational mobility of transmembrane helices associated with receptor activation.
Molecular dynamics simulations reveal:
Table 3: Stereoelectronic Impact of Substituents
Modification Site | Substituent | Electron Density Shift | Steric Effect | Functional Consequence |
---|---|---|---|---|
C4 (R₁) | 1-Hydroxy-1-methylethyl | +I effect (donor) | Bulky (7.2 ų) | Stabilizes inactive AT₁R state |
C5 (R₂) | 1-Methylethenyl | -M effect (acceptor) | Planar hydrophobic (9.1 ų) | Blocks hydration of activation site |
In prodrug design, the medoxomil ester’s cyclic carbonate exhibits higher lipophilicity (XLogP: 5.5) than linear esters in candesartan cilexetil, accelerating membrane diffusion. Hydrolysis in enterocytes releases the active acid, which achieves 60% oral bioavailability despite the parent compound’s aqueous insolubility (0.01 mg/mL) [3] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5